molecular formula C23H17NO B11945683 N-(alpha-Phenoxybenzylidene)-2-naphthylamine CAS No. 1934-90-3

N-(alpha-Phenoxybenzylidene)-2-naphthylamine

Cat. No.: B11945683
CAS No.: 1934-90-3
M. Wt: 323.4 g/mol
InChI Key: DDZOPCMCSISQKV-UHFFFAOYSA-N
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Description

N-(alpha-Phenoxybenzylidene)-2-naphthylamine is an organic compound that belongs to the class of Schiff bases Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds This particular compound is characterized by the presence of a phenoxybenzylidene group attached to a naphthylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(alpha-Phenoxybenzylidene)-2-naphthylamine typically involves the condensation reaction between alpha-phenoxybenzaldehyde and 2-naphthylamine. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process. specific details on industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

N-(alpha-Phenoxybenzylidene)-2-naphthylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.

    Substitution: The phenoxy and naphthyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can regenerate the starting amine and aldehyde.

Scientific Research Applications

    Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.

    Biology: The compound has shown potential as an antimicrobial and antifungal agent, making it of interest in medicinal chemistry.

    Materials Science: It is explored for its use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of N-(alpha-Phenoxybenzylidene)-2-naphthylamine depends on its specific application. In biological systems, it may interact with cellular components, disrupting microbial cell walls or interfering with metabolic pathways. In materials science, its electronic properties are harnessed to improve the performance of organic electronic devices.

Comparison with Similar Compounds

Similar Compounds

    N-(alpha-Phenoxybenzylidene)-2-anthrylamine: Similar structure but with an anthryl group instead of a naphthyl group.

    N-(alpha-Phenoxybenzylidene)-2-phenylamine: Contains a phenyl group instead of a naphthyl group.

Uniqueness

N-(alpha-Phenoxybenzylidene)-2-naphthylamine is unique due to the presence of both phenoxybenzylidene and naphthyl groups, which confer specific electronic and steric properties. These properties make it suitable for applications in various fields, distinguishing it from other Schiff bases.

Properties

CAS No.

1934-90-3

Molecular Formula

C23H17NO

Molecular Weight

323.4 g/mol

IUPAC Name

phenyl N-naphthalen-2-ylbenzenecarboximidate

InChI

InChI=1S/C23H17NO/c1-3-10-19(11-4-1)23(25-22-13-5-2-6-14-22)24-21-16-15-18-9-7-8-12-20(18)17-21/h1-17H

InChI Key

DDZOPCMCSISQKV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=NC2=CC3=CC=CC=C3C=C2)OC4=CC=CC=C4

Origin of Product

United States

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